molecular formula C11H16O2 B14809679 Methyl (2E,4E,6Z)-decatrienoate

Methyl (2E,4E,6Z)-decatrienoate

Cat. No.: B14809679
M. Wt: 180.24 g/mol
InChI Key: DLNQRJFVXCCDKL-SUTYWZMXSA-N
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Description

Methyl (2E,4E,6Z)-decatrienoate is an organic compound with the molecular formula C11H16O2. It is a methyl ester derivative of decatrienoic acid and is characterized by its three conjugated double bonds in the 2E, 4E, and 6Z positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E,4E,6Z)-decatrienoate can be synthesized through several methods. One common approach involves the esterification of decatrienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4E,6Z)-decatrienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated methyl esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2E,4E,6Z)-decatrienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl (2E,4E,6Z)-decatrienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E,4Z)-2,4-decadienoate
  • Methyl (E,Z)-2,4-decadienoate

Uniqueness

Methyl (2E,4E,6Z)-decatrienoate is unique due to its specific configuration of double bonds, which imparts distinct chemical and physical properties. This configuration can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl (2E,4E,6E)-deca-2,4,6-trienoate

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5+,8-7+,10-9+

InChI Key

DLNQRJFVXCCDKL-SUTYWZMXSA-N

Isomeric SMILES

CCC/C=C/C=C/C=C/C(=O)OC

Canonical SMILES

CCCC=CC=CC=CC(=O)OC

Origin of Product

United States

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